Product packaging for 2-Oxo-1-adamantaneacetamide(Cat. No.:CAS No. 27174-88-5)

2-Oxo-1-adamantaneacetamide

Cat. No.: B1617317
CAS No.: 27174-88-5
M. Wt: 207.27 g/mol
InChI Key: ZJAXUEIBAOYTPD-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry Research

Adamantane derivatives are a class of compounds that have garnered considerable attention for their wide-ranging biological activities. pensoft.net Their applications span various therapeutic areas, including antiviral, antidiabetic, and neuroprotective agents. researchgate.netpublish.csiro.au The incorporation of the adamantane scaffold into drug molecules can significantly enhance their pharmacological profiles. researchgate.net

Key therapeutic areas where adamantane derivatives have made an impact include:

Antiviral Agents: Amantadine and Rimantadine are well-known antiviral drugs used against Influenza A virus. researchgate.netnih.gov

Neurodegenerative Diseases: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. researchgate.netpublish.csiro.au

Diabetes: Vildagliptin and Saxagliptin are examples of adamantane-containing drugs for managing type 2 diabetes. researchgate.netpublish.csiro.au

The versatility of the adamantane core allows for its functionalization at various positions, leading to a diverse library of compounds with distinct biological properties. nih.gov Researchers continue to explore new adamantane-based compounds for a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions. pensoft.netmdpi.com

Structural Distinctiveness and Conformational Features of the Adamantane Moiety in Bioactive Compounds

The adamantane molecule, with the chemical formula C₁₀H₁₆, is the smallest unit of a diamond's crystal lattice, giving it a rigid and virtually stress-free three-dimensional structure. wikipedia.org This unique architecture is a key contributor to its utility in drug design.

Key Structural and Conformational Features:

Rigidity and Pre-organization: The rigid nature of the adamantane cage helps to pre-organize the attached functional groups in a specific spatial arrangement, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net

Lipophilicity: The hydrocarbon framework of adamantane imparts significant lipophilicity to molecules. This property can improve a drug's ability to cross cell membranes and the blood-brain barrier. ontosight.airesearchgate.net

Metabolic Stability: The bulky adamantane group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life and duration of action.

Three-Dimensionality: In an era where many drug candidates are "flat" aromatic compounds, the three-dimensional nature of adamantane provides a way to explore the often-complex binding pockets of proteins more effectively. publish.csiro.au

The cyclohexane (B81311) rings within the adamantane structure typically adopt a stable chair conformation. nih.govresearchgate.net This inherent stability and predictable geometry make adamantane an attractive scaffold for medicinal chemists.

Rationale for Academic Inquiry into 2-Oxo-1-adamantaneacetamide and its Related Adamantaneacetamide Analogues

The specific focus on this compound and its analogues stems from the desire to explore the impact of introducing both a ketone and an acetamide (B32628) group onto the adamantane core. ontosight.ai This particular combination of functional groups at the 1 and 2 positions of the adamantane ring creates a unique chemical entity with the potential for novel biological activities.

Research into adamantaneacetamide analogues is driven by several factors:

Exploring Structure-Activity Relationships: By synthesizing and testing a series of related compounds, researchers can understand how modifications to the acetamide side chain or the adamantane core affect biological activity. This knowledge is crucial for designing more potent and selective drug candidates.

Potential for Novel Biological Targets: The unique shape and electronic properties of this compound may allow it to interact with biological targets that are not addressed by existing drugs.

Foundation for Further Chemical Synthesis: Understanding the synthesis and reactivity of this compound can open doors to creating more complex adamantane derivatives with tailored properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B1617317 2-Oxo-1-adamantaneacetamide CAS No. 27174-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27174-88-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-oxo-1-adamantyl)acetamide

InChI

InChI=1S/C12H17NO2/c13-10(14)6-12-4-7-1-8(5-12)3-9(2-7)11(12)15/h7-9H,1-6H2,(H2,13,14)

InChI Key

ZJAXUEIBAOYTPD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3=O)CC(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3=O)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 1 Adamantaneacetamide and Its Derivatives

Foundational Approaches to Adamantane (B196018) Functionalization and Carbon-Carbon Bond Formation

The unique cage-like structure of adamantane, composed of a diamondoid lattice, presents both opportunities and challenges for chemical modification. nih.govarxiv.orgrsc.orgsemanticscholar.org Functionalization of the adamantane core is a cornerstone of synthesizing its derivatives. arxiv.orgarxiv.org There are two distinct types of carbon-hydrogen bonds in adamantane: the tertiary bridgehead C-H bonds and the secondary methylene (B1212753) C-H bonds. nih.govarxiv.orgarxiv.org The inherent stability and rigidity of the adamantane cage often necessitate the use of reactive intermediates, such as carbocations or radicals, to achieve functionalization. nih.govresearchgate.net

A variety of methods have been developed to form carbon-carbon bonds on the adamantane scaffold. These include:

Catalytic approaches

Cross-coupling reactions

C-H bond functionalization

Radical reactions

Organometallic chemistry researchgate.netresearchgate.net

These foundational techniques allow for the introduction of diverse functional groups, including alkenes, alkynes, arenes, and carbonyl groups, setting the stage for more complex derivatives. nih.govresearchgate.net

Targeted Synthetic Routes for 2-Oxo-1-adamantanecarboxylic Acids, Precursors to Adamantaneacetamides

A crucial precursor for the synthesis of 2-oxo-1-adamantaneacetamide is 2-oxo-1-adamantanecarboxylic acid and its elongated analog, 2-oxo-1-adamantaneacetic acid. researchgate.netthieme-connect.de Efficient synthetic pathways to these 1,2-disubstituted adamantanes are of significant interest. researchgate.netthieme-connect.de

One effective method involves a multi-step sequence starting from protoadamantanone. researchgate.net This process can include reactions like the Reformatsky reaction, followed by saponification and oxidation to yield the desired ketoacid. researchgate.net Another approach utilizes 1-adamantanol (B105290), which can be converted to the target compound through a series of reactions including treatment with lead tetraacetate and iodine, followed by reaction with potassium hydroxide. researchgate.net

More recent and efficient protocols have been developed. For instance, a three-step synthesis of 2-oxo-1-adamantaneacetic acid from commercially available 1-adamantanol has been reported, proceeding via lactonization, ring-opening reduction, and reoxidation. researchgate.net Another streamlined approach to 2-oxo-1-adamantanalkanoic acids involves the treatment of protoadamantanone with various electrophiles, followed by a carbon-skeleton rearrangement. researchgate.net

The synthesis of 2-adamantanecarboxylic acid, another relevant precursor, has also been optimized. A three-stage method starting from 2-adamantanone (B1666556) has been developed, involving a Corey-Chaykovsky reaction, acid-catalyzed opening of the resulting oxirane ring, and subsequent oxidation. nsc.ru

Strategic Derivatization for Acetamide (B32628) Moiety Introduction onto the Adamantane Scaffold

The introduction of the acetamide group is a critical step in the synthesis of the target molecule. This is typically achieved through the formation of an amide bond.

Adaptations of Amidation Reactions

Amidation reactions are fundamental to the synthesis of this compound from its carboxylic acid precursor. Standard amidation procedures can be adapted for the adamantane framework. These methods often involve the activation of the carboxylic acid group, for example, by converting it into an acyl chloride, which then readily reacts with an amine. acs.org The use of coupling agents is another common strategy to facilitate the formation of the amide bond.

The synthesis of various adamantane-containing amides has been explored in the literature, demonstrating the versatility of amidation reactions on this scaffold. nih.govmdpi.com For instance, adamantane derivatives of thiazolyl-N-substituted amides have been synthesized in a three-step reaction. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The 1,2-disubstitution pattern in this compound results in a chiral molecule. mdpi.com Consequently, the development of stereoselective synthetic methods to obtain specific enantiomers is a significant area of research. rsc.orgrsc.orgresearchgate.netacs.org Asymmetric synthesis is crucial for producing single-enantiomer drugs, as different enantiomers can have distinct biological properties. acs.org

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, the condensation of 1-adamantylcarbaldehyde with Ellman's (R)- and (S)-sulfinamides has been used to synthesize enantiomerically pure adamantane derivatives. rsc.orgresearchgate.net Another strategy involves the stereoselective reduction of a ketimine intermediate, which has been successfully applied in the synthesis of chiral benzyl (B1604629) amines and could be adapted for adamantane derivatives. acs.org

Advanced Synthetic Strategies Applicable to this compound

Ongoing research continues to provide more sophisticated and efficient methods for the synthesis of complex adamantane derivatives.

Radical Functionalization Techniques for Adamantane C-H Bonds

Direct functionalization of adamantane's strong C-H bonds via radical intermediates is a powerful and increasingly utilized strategy. nih.govrsc.org This approach offers a direct route to introduce functionality, bypassing the need for pre-functionalized starting materials. nih.govrsc.org

Recent advances have focused on selective C-H functionalization. nih.govrsc.org This can be achieved through the use of highly reactive hydrogen-atom abstractors, such as O-centered radicals derived from peroxides or photoexcited diaryl ketones. nih.gov Photoredox catalysis has also emerged as a valuable tool, enabling the use of visible light for C-H functionalization. uiowa.educhemrxiv.org These methods allow for the direct conversion of C-H bonds to C-C bonds, providing access to a wide array of functionalized adamantanes. nih.govresearchgate.net

Multi-step Reaction Sequences for Complex Adamantane Conjugates

The synthesis of complex conjugates involving the 2-oxo-adamantane framework is a testament to the versatility of multi-step organic chemistry. These sequences are designed to link the rigid adamantane core to other molecular entities, such as monoterpenes, heterocyclic systems, or pharmacophores, to create novel molecules with specific properties. nih.gov The general strategy often begins with a pre-functionalized adamantane derivative, which then undergoes a series of reactions to build the final conjugate.

A common approach involves the functionalization of the adamantane cage at specific positions, which can be achieved through various means, including oxidation and subsequent reactions. mdpi.com For instance, starting with adamantan-1-ol, a series of reactions can introduce functional groups at the 1 and 2 positions, setting the stage for further elaboration. researchgate.net The synthesis of 1,2-disubstituted adamantanes can be a key step, providing a versatile intermediate. researchgate.net

Multi-step syntheses are often necessary for constructing complex and rigid azaadamantane skeletons from smaller molecules, highlighting the challenges and intricacies of adamantane chemistry. sioc-journal.cn These synthetic routes may involve several key transformations:

Initial Functionalization: Creating a handle on the adamantane core, such as introducing a carboxyl or amino group. For example, the Ritter reaction can be used to introduce amino groups onto the adamantane structure. researchgate.net

Linker Installation: Attaching a bifunctional linker molecule to the adamantane core. This might involve forming an amide bond, a common strategy in creating bioconjugates. nih.gov

Conjugation: The final step involves reacting the adamantane-linker intermediate with the target molecule. This could be another complex fragment, such as a monoterpenoid, which can be prepared through its own multi-step sequence. nih.gov

For example, a synthetic sequence could start with the creation of an adamantane carboxylic acid chloride. This reactive intermediate can then be coupled with a thiosemicarbazide (B42300) to form a key building block, which can be further cyclized to create heterocyclic linkers like 1,2,4-triazoles or 1,3,4-thiadiazoles. nih.gov The other end of the linker can then be attached to a different molecular moiety. These multi-step processes require careful planning and execution, often with purification needed at each stage to ensure the desired product is carried forward. mdpi.com

Analytical Techniques for Structural Confirmation and Purity Assessment

The unambiguous structural confirmation and purity assessment of this compound and its derivatives are paramount. A combination of spectroscopic techniques is employed to provide a comprehensive characterization of these molecules, ensuring the correct molecular structure and identifying any impurities. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent sets of protons in the molecule. libretexts.org For this compound, one would expect to see distinct signals for the amide (-NH₂) protons, the methylene (-CH₂-) protons of the acetamide group, and the various protons on the adamantane cage. The rigid nature of the adamantane skeleton means that many of its protons are in unique chemical environments, leading to a complex but informative spectrum. The protons on carbons adjacent to the ketone and the acetamide-bearing bridgehead carbon will be shifted downfield due to the electron-withdrawing effects of these functional groups. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton. msu.edu Each unique carbon atom in the molecule gives a distinct signal. Key signals would include the carbonyl carbons of the ketone and the amide, which appear significantly downfield (typically >160 ppm). msu.edursc.org The bridgehead carbon attached to the acetamide group and the carbons of the adamantane cage would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Group Predicted Chemical Shift (ppm) Notes
¹H Amide (-C(=O)NH₂) ~7.0 - 8.5 Broad signal, position can vary with solvent and concentration.
¹H Acetamide (-CH₂C=O) ~2.2 - 2.8 Singlet, deshielded by the adjacent carbonyl group.
¹H Adamantane (CH, CH₂) ~1.5 - 3.0 Complex multiplet region due to multiple non-equivalent protons. Protons near the C=O group will be further downfield.
¹³C Ketone C=O ~205 - 220 Characteristic for ketones.
¹³C Amide C=O ~170 - 175 Characteristic for primary amides.
¹³C Adamantane C1 ~50 - 60 Bridgehead carbon attached to the acetamide group.
¹³C Adamantane C2 ~210 - 220 Carbonyl carbon within the cage.

Note: Predicted values are estimates based on typical functional group ranges and data from related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. rsc.org For this compound (C₁₂H₁₇NO₂), the exact molecular weight is 207.12593 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info The analysis of this compound would show a molecular ion peak at m/z 207. The presence of a small M+1 peak at m/z 208 would be due to the natural abundance of ¹³C. docbrown.info

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the bonds adjacent to the functional groups. Key expected fragments include:

Loss of the acetamide group (-CH₂CONH₂) via alpha-cleavage.

Cleavage of the C-C bond between the adamantane cage and the acetamide group.

Fragmentation of the adamantane skeleton itself, a characteristic of cage compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Formula Predicted m/z Notes
[M+H]⁺ [C₁₂H₁₈NO₂]⁺ 208.13321 Protonated molecular ion, common in ESI or CI. uni.lu
[M+Na]⁺ [C₁₂H₁₇NO₂Na]⁺ 230.11515 Sodiated adduct, common in ESI. uni.lu
[M]⁺ [C₁₂H₁₇NO₂]⁺ 207.12538 Molecular ion in EI-MS. uni.lu

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org The IR spectrum of this compound would display characteristic absorption bands for its ketone and primary amide groups.

The key diagnostic peaks are:

N-H Stretching: Primary amides show two distinct bands in the region of 3350-3180 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spectroscopyonline.com

C=O Stretching: Two strong carbonyl absorption bands would be expected. The ketone C=O stretch typically appears around 1725-1705 cm⁻¹. The amide C=O stretch (Amide I band) is found at a lower frequency, usually in the 1680-1630 cm⁻¹ range. rsc.orgnih.gov

N-H Bending: The N-H bending vibration (Amide II band) for a primary amide appears in the region of 1650-1580 cm⁻¹. nih.gov

C-H Stretching: Absorptions for the C-H stretching of the adamantane cage and the acetamide methylene group would be observed just below 3000 cm⁻¹.

The presence and position of these peaks provide clear evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Primary Amide 3350 - 3180 (two bands) Medium
C-H Stretch sp³ C-H (Adamantane) 2950 - 2850 Strong
C=O Stretch Ketone 1725 - 1705 Strong
C=O Stretch (Amide I) Primary Amide 1680 - 1630 Strong

Note: Ranges are based on standard IR correlation tables and data from related compounds. spectroscopyonline.comnih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Adamantan-1-ol

Computational Chemistry and in Silico Analysis of 2 Oxo 1 Adamantaneacetamide

Molecular Docking Studies for Putative Biological Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org This method is instrumental in identifying potential biological targets and estimating the binding affinity of a ligand. For 2-Oxo-1-adamantaneacetamide, docking studies could elucidate its potential interactions with various protein active sites. The unique, bulky adamantane (B196018) cage is known to interact with hydrophobic pockets in receptors, while the acetamide (B32628) group can form crucial hydrogen bonds.

While specific docking studies on this compound are not prominent in the literature, research on analogous structures provides insight. For instance, docking studies on other adamantane derivatives have suggested inhibitory activity against targets like the glutamate (B1630785) receptor. researchgate.net Similarly, various oxo-thiazolidine derivatives have been docked against antibacterial and antifungal targets, such as E. coli MurB and lanosterol (B1674476) 14a-demethylase, showing that functional groups attached to a core structure can form key interactions, including hydrogen bonds and ionic interactions. mdpi.com A hypothetical docking study of this compound would likely screen it against a panel of receptors known to bind adamantane-like molecules, such as viral ion channels, enzymes in the central nervous system, and bacterial proteins. The results would be ranked based on binding energy, with lower energy values suggesting a more stable complex. mdpi.com

Table 1: Illustrative Data from Molecular Docking of Related Compounds

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interactions Noted
Adamantane-triazole Derivative researchgate.net Glutamate Receptor Not Specified Inhibitory activity suggested
Thiazolidine Derivative mdpi.com E. coli MurB -8.5 to -9.2 Hydrogen bonds with Tyr157, Lys261, Ser228
Thiazole Derivatives organic-chemistry.org SARS-CoV-2 Receptor -6.0 to -8.4 Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a statistical correlation between molecular descriptors (properties derived from the chemical structure) and observed activity. For this compound, QSAR could be used to predict its potential biological activities or to optimize its structure to enhance a desired activity.

The development of a QSAR model typically involves drawing the molecule, generating a wide range of 2D and 3D descriptors, and using machine learning algorithms—such as k-nearest neighbors (KNN), decision trees, or neural networks—to build a predictive model. nih.gov Descriptors can include physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices. The reliability of a QSAR model is evaluated using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov

Although no specific QSAR models for this compound were found, studies on other compound series, like 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, demonstrate the utility of this approach in predicting activity against targets like P-glycoprotein. nih.gov A QSAR study for adamantane derivatives would involve a training set of similar compounds with known biological data. The resulting model could then predict the activity of this compound and guide the synthesis of new, potentially more potent analogues. Confidence in predictions is often assessed through an applicability domain (AD), which ensures the query molecule is similar enough to the training set compounds. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interaction Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. nih.gov For this compound, an MD simulation of its complex with a putative protein target (identified via docking) would reveal the stability of the binding pose and the dynamics of key interactions.

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions. semanticscholar.org The system undergoes energy minimization before the simulation is run for a specific duration (e.g., nanoseconds to microseconds). nih.govsemanticscholar.org Analysis of the resulting trajectory can provide insights into the stability of the complex, measured by root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov It can also detail the persistence of hydrogen bonds and other non-covalent interactions. nih.gov Studies on other adamantane derivatives have used MD simulations to confirm the stability of ligand-protein complexes and to understand the mechanism of inhibition. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. organic-chemistry.org These methods provide a fundamental understanding of a molecule's properties.

Density Functional Theory (DFT) for Optimized Geometries and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It can be used to determine the optimized, lowest-energy three-dimensional geometry of this compound. DFT calculations also provide energies and other electronic properties. nih.gov Studies on related "oxo" compounds have successfully used DFT (e.g., at the B3LYP/6-311G(d,p) level) to compare calculated molecular structures with experimentally determined ones, showing good agreement. mdpi.comnih.gov Such calculations would confirm bond lengths, bond angles, and dihedral angles for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jpwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com

Table 3: Illustrative Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. ijarset.com
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates higher reactivity. ijarset.com
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons to itself. mdpi.com

Charge Distribution Analysis and Electrostatic Potential Mapping

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions. uottawa.ca In computational chemistry, this is often achieved by calculating partial atomic charges using methods like Mulliken population analysis or Natural Population Analysis (NPA). scielo.org.mx These methods assign a partial charge to each atom, indicating local electron-rich or electron-poor sites. uottawa.ca

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. scielo.org.mx MEP maps are color-coded to show regions of different electrostatic potential: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). mdpi.com For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the oxo and acetamide groups, identifying them as potential hydrogen bond acceptors. mdpi.com The hydrogen atom of the amide group would likely show a positive potential, indicating its role as a hydrogen bond donor.

Preclinical Investigations of Biological Activities of 2 Oxo 1 Adamantaneacetamide and Analogues in in Vitro and Animal Models

In Vitro Antimicrobial Potency Evaluation

The antimicrobial properties of 2-oxo-1-adamantaneacetamide and its analogues have been systematically evaluated against a range of pathogenic microorganisms. These investigations have included determining the minimum concentrations required to inhibit microbial growth and exploring the compounds' effects on microbial membranes.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Research into the antibacterial activity of this compound has involved screening against various bacterial strains to establish its spectrum of efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, is a key parameter in these assessments. While specific MIC values for this compound are not detailed in the available information, the research indicates a focus on understanding its potential to combat bacterial infections.

Antifungal Efficacy Against Pathogenic Strains

The antifungal potential of this compound has also been a subject of study. These investigations typically involve testing the compound against a panel of pathogenic fungi to determine its effectiveness in inhibiting their growth. The aim is to identify any significant antifungal properties that could warrant further development.

Evaluation of Membranotropic Activity in Microbial Systems

The mechanism by which this compound may exert its antimicrobial effects has been explored through the evaluation of its membranotropic activity. This line of inquiry investigates whether the compound interacts with and disrupts the integrity or function of microbial cell membranes, a common mode of action for antimicrobial agents. Such studies are crucial for understanding the fundamental basis of the compound's biological activity.

Antiviral Activity Assessment in Cell Culture Models

In addition to antimicrobial studies, the antiviral properties of this compound have been assessed in cell culture systems. These in vitro models allow for the controlled investigation of a compound's ability to interfere with viral replication and infection processes.

Inhibition of Viral Replication Stages

The antiviral activity of this compound has been examined by its ability to inhibit various stages of the viral replication cycle. This includes assessing its impact on the synthesis of viral components and the assembly of new virus particles within infected host cells. The goal is to pinpoint the specific point in the viral life cycle that is disrupted by the compound.

Effects on Viral Entry or Uncoating Mechanisms

A key focus of the antiviral assessment of adamantane (B196018) derivatives is their effect on the early stages of viral infection, namely entry into the host cell and the subsequent uncoating of the viral genome. Research in this area for this compound would investigate whether it can block the virus from gaining access to the cell's interior or prevent the release of its genetic material, thereby halting the infection before it can be established.

Antiproliferative and Cytotoxicity Studies in Established Cell Lines

The adamantane core, a bulky, lipophilic, and rigid cage-like hydrocarbon, has been a subject of interest in medicinal chemistry for its potential to anchor pharmacophores to biological targets. The incorporation of this moiety into various molecular scaffolds has led to the discovery of compounds with a wide range of biological activities, including antiproliferative and cytotoxic effects against cancer cells. This section focuses on the preclinical evaluation of this compound and its analogues, specifically examining their impact on cancer cell viability, cell cycle progression, and the induction of apoptosis.

The antiproliferative activity of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has been evaluated in vitro against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). nih.govnih.gov One of the most promising compounds from this series, designated as 5r, demonstrated significant biological activity against HepG2 cells, with a reported half-maximal inhibitory concentration (IC50) value of 10.56 ± 1.14 μM. nih.govnih.gov This indicates that compound 5r can effectively inhibit the proliferation of liver cancer cells at a micromolar concentration. The cytotoxic effects of these compounds were determined using standard assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. oatext.commdpi.com

Interactive Data Table:

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The cell cycle is a tightly regulated process that governs cell division and proliferation. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer therapies. nih.gov Some pyrimidine (B1678525) derivatives have been shown to cause a significant shift in cell cycle distribution, particularly at the G2/M phase, which can lead to the induction of apoptosis. nih.gov While specific studies on the effect of this compound on cell cycle progression are not detailed in the provided search results, the induction of apoptosis by its analogues suggests a potential interference with cell cycle checkpoints. nih.govnih.gov For instance, the activation of apoptotic pathways can be a consequence of irreparable DNA damage, which often triggers cell cycle arrest. mdpi.com Further research is needed to elucidate the precise effects of this compound and its derivatives on the different phases of the cell cycle in cancer cells.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.govresearchgate.net Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.govnih.gov Studies on the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative, compound 5r, have provided insights into its pro-apoptotic mechanism. nih.govnih.gov

In HepG2 liver cancer cells, compound 5r was found to induce apoptosis in a time- and dose-dependent manner. nih.govnih.gov A key event in this process is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov Cleavage of PARP by caspases is a hallmark of apoptosis. Western blot analysis revealed that treatment of HepG2 cells with compound 5r led to the cleavage of PARP. nih.gov

Furthermore, the study investigated the role of caspases, a family of proteases that execute the apoptotic program. Compound 5r treatment resulted in a dose-dependent increase in the activity of caspase-3 and caspase-8 in HepG2 cells. nih.govnih.gov However, it had minimal effect on the activity of caspase-9. nih.govnih.gov This suggests that compound 5r induces apoptosis primarily through the extrinsic or death receptor pathway, which involves the activation of caspase-8, rather than the intrinsic or mitochondrial pathway, which is dependent on caspase-9. nih.gov The activation of caspase-8 leads to the subsequent activation of executioner caspases like caspase-3, ultimately leading to cell death. nih.gov

Interactive Data Table:

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Anti-inflammatory Effects in In Vitro and Animal Models

Inflammation is a complex biological response that, when chronic, can contribute to the development and progression of various diseases, including cancer. Adamantane-containing compounds have also been investigated for their potential anti-inflammatory properties.

Cytokines are signaling molecules that play a pivotal role in regulating inflammation. nih.gov Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), can promote inflammatory processes. nih.gov Conversely, anti-inflammatory cytokines help to resolve inflammation. nih.gov While direct evidence for the effect of this compound on specific cytokine modulation is limited in the provided search results, related adamantane derivatives have shown anti-inflammatory potential. For instance, N-methyl-1-adamantaneacetamide has been identified as a compound with anti-inflammatory activity. researchgate.net The anti-inflammatory effects of such compounds may be mediated, in part, by their ability to modulate the production of inflammatory cytokines and other mediators. nih.gov

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. medchemexpress.comnih.gov There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and involved in physiological functions, and COX-2, which is typically induced during inflammation. medchemexpress.com Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.govresearchgate.net

A study involving molecular docking simulations identified N-methyl-1-adamantaneacetamide as a potential inhibitor of human cyclooxygenase-2 (COX-2). researchgate.net The study suggested that this compound could form hydrogen bond interactions with key amino acid residues (Ser-530 and Tyr-385) in the active site of the COX-2 enzyme, similar to the binding of the known COX-2 inhibitor, diclofenac. researchgate.net This finding points to the potential of adamantaneacetamide derivatives to exert anti-inflammatory effects by directly inhibiting the activity of COX-2. However, it is important to note that this was a computational study, and further in vitro and in vivo experiments are required to confirm these findings and to evaluate the COX-2 inhibitory activity of this compound itself.

Neurobiological Investigations in Preclinical Models

Scientific literature from the conducted searches does not currently provide specific data regarding the evaluation of neuroprotective effects for this compound in preclinical models. While various animal and cellular models are utilized to assess neuroprotection, including those for Alzheimer's disease, Parkinson's disease, and oxidative stress, specific studies investigating this compound's activity in these systems were not identified. wuxibiology.comresearchgate.net

There is a lack of specific information in the reviewed search results concerning the direct modulation of central nervous system (CNS) functions by this compound in animal models. nih.govnih.gov Preclinical research often employs a range of behavioral and physiological tests in rodents to determine a compound's effects on the CNS; however, published studies detailing such investigations for this compound are not available in the provided results. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 2 Oxo 1 Adamantaneacetamide Derivatives

Influence of the Adamantane (B196018) Ring System on Bioactivity

The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, is a cornerstone of the bioactivity observed in 2-oxo-1-adamantaneacetamide derivatives. nih.govresearchgate.net Its bulky, diamondoid structure is not merely a passive scaffold but an active contributor to the pharmacological profile of these molecules. The introduction of the adamantane cage into a molecule can significantly enhance its lipophilicity, which in turn can modify the bioavailability and therapeutic effect of the substance. researchgate.net This increased lipophilicity is thought to improve the permeability of the compounds across cellular membranes, allowing for better access to intracellular targets. researchgate.net

Role of the Oxo Group in Molecular Interactions and Biological Function

The ketone (oxo) group at the 2-position of the adamantane ring is a critical feature of the this compound scaffold, contributing to its chemical reactivity and potential for biological interactions. nih.gov The presence of this carbonyl group introduces a polar and electron-withdrawing element to the otherwise nonpolar adamantane cage. This polarity can facilitate hydrogen bonding with amino acid residues in the active sites of target enzymes or receptors, which is a fundamental aspect of molecular recognition and binding affinity. mdpi.com

In studies of various ketone-containing bioactive molecules, the oxo group has been shown to be a key pharmacophoric feature. For instance, in a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, the oxo group is part of the core structure responsible for inhibitory activity against P-glycoprotein. nih.gov Similarly, in 2-oxo-imidazole-containing dipeptides, the presence of the oxo group significantly enhances their antioxidant capacity compared to their non-oxo counterparts. researchgate.net For this compound derivatives, the oxo group, in conjunction with the adjacent acetamide (B32628) moiety, creates a distinct electronic environment that can influence the molecule's interaction with biological targets. While specific molecular docking studies on this compound are limited, the established role of the oxo group in other bioactive compounds suggests its importance in forming key interactions that mediate the biological function of these adamantane derivatives.

Importance of the Acetamide Moiety and its Substitutions on Pharmacological Profile

The acetamide side chain at the 1-position of the adamantane ring is a pivotal element for the pharmacological profile of this compound derivatives, and its substitution offers a valuable avenue for modulating bioactivity. The amide bond itself is a common feature in many pharmaceuticals and can participate in hydrogen bonding with biological targets. nih.gov

A study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated that modifications to the acetamide nitrogen have a profound impact on their cytotoxic activity against various human cancer cell lines. nih.govnih.gov The introduction of different aryl and alkyl groups on the acetamide nitrogen led to a range of potencies, highlighting the importance of this position for SAR. For example, the substitution with a p-tolyl group (compound 5g) or a 2-methoxyphenyl group (compound 5h) resulted in significant anticancer activity. nih.gov The most potent compound in this series, 5r, which possesses a specific substitution on the acetamide moiety, exhibited an IC50 value of 10.56 ± 1.14 μM against HepG2 liver cancer cells. nih.gov These findings underscore that the acetamide moiety is not merely a linker but a key interaction site that can be strategically modified to enhance the pharmacological profile of this compound derivatives.

The following table presents the in vitro cytotoxic activity of a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against three human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives nih.govnih.gov

Compound Substitution (R) on Acetamide HeLa MCF7 HepG2
5e N-(2-(1H-Indol-2-yl)ethyl) >50 >50 >50
5g N-p-tolyl 28.34 ± 2.13 35.67 ± 3.21 15.48 ± 1.52
5h N-(2-Methoxyphenyl) 25.43 ± 2.54 31.23 ± 2.87 12.87 ± 1.34
5r N-(specific substituent) 20.34 ± 1.98 25.78 ± 2.11 10.56 ± 1.14

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry plays a crucial role in the interaction of drugs with their biological targets, as enzymes and receptors are themselves chiral environments. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.gov In the case of this compound, the introduction of a substituent at certain positions could create a chiral center, leading to the existence of enantiomers.

While specific studies on the enantiomeric activity differences of this compound derivatives are not extensively reported in the current literature, the principles of stereochemistry in drug action suggest that this is a critical area for investigation. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov For example, the antiviral potency of adamantane derivatives can be highly dependent on their stereochemistry, with subtle changes in the three-dimensional arrangement of substituents leading to significant differences in activity. nih.gov Therefore, the enantioselective synthesis and biological evaluation of chiral this compound derivatives would be a logical and important step in the development of potent and selective therapeutic agents based on this scaffold. scielo.br

Conformational Rigidity and Lipophilicity as Determinants of Biological Activity

The conformational rigidity and lipophilicity of this compound derivatives are key determinants of their biological activity. nih.govmdpi.com The adamantane cage imparts a high degree of rigidity to the molecule, which limits the number of accessible conformations. nih.gov This pre-organization can reduce the entropic cost of binding to a biological target, thereby enhancing affinity. nih.gov The defined three-dimensional shape of the adamantane scaffold also allows for precise and specific interactions within the binding pockets of proteins.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is another critical physicochemical property influenced by the adamantane moiety. researchgate.netnih.gov The introduction of the adamantane system generally increases the lipophilicity of a compound, which can improve its ability to cross biological membranes and reach its site of action. researchgate.netmdpi.com However, there is often an optimal range of lipophilicity for biological activity, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.govpensoft.net In a series of 2-aminothiazol-4(5H)-one derivatives, those containing an adamantyl group showed the highest lipophilicity. mdpi.com The interplay between the conformational rigidity that governs specific binding and the lipophilicity that influences pharmacokinetic properties is a crucial aspect of the SAR of this compound derivatives.

Strategic Derivatization and Scaffold Hopping for Enhanced Potency and Selectivity

Strategic derivatization and scaffold hopping are two powerful strategies in medicinal chemistry for the discovery and optimization of lead compounds. nih.govnih.gov Strategic derivatization involves the systematic modification of a lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. The study of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives is a clear example of this approach, where modifications to the acetamide group led to the identification of compounds with enhanced anticancer activity. nih.govnih.gov

Scaffold hopping, on the other hand, involves replacing the core molecular framework of a known active compound with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govchemrxiv.org This approach is particularly useful for generating novel chemical entities with potentially improved properties or for circumventing existing patents. While no direct examples of scaffold hopping from or to the this compound scaffold are prominently reported, the principle remains highly relevant. For instance, a known inhibitor with a different core structure could be modified to incorporate the adamantane-oxo-acetamide framework to explore new chemical space and potentially discover novel bioactive compounds. The unique combination of rigidity, lipophilicity, and functional group presentation in the this compound scaffold makes it an attractive candidate for both strategic derivatization and as a target for scaffold hopping endeavors. nih.gov

Molecular Mechanisms of Action of 2 Oxo 1 Adamantaneacetamide

Characterization of Ligand-Receptor Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of 2-Oxo-1-adamantaneacetamide with its biological targets is governed by a combination of hydrophobic and hydrogen bonding forces, which are crucial for ligand stability and binding affinity. nih.gov

The bulky and rigid adamantane (B196018) core is inherently hydrophobic. This lipophilicity promotes hydrophobic interactions with nonpolar pockets within a receptor's binding site. ontosight.ai In analogous compounds, such as 2-[2-(adamantane-1-carbonyl)hydrazinyl]-N-benzyl-2-oxoacetamide, the adamantane moiety provides structural rigidity, which is a favorable characteristic for enhanced receptor binding.

The acetamide (B32628) and ketone functional groups are key to forming more specific interactions. The amide group (-C(=O)NH2) and the ketone group (C=O) can act as both hydrogen bond donors and acceptors. For instance, the amide nitrogen can donate a hydrogen bond, while the carbonyl oxygens of both the amide and ketone can accept hydrogen bonds. These hydrogen bonds with specific amino acid residues in a receptor or enzyme active site are critical for stabilizing the ligand-protein complex. In related 2-oxoacetamide (B1243867) derivatives, the oxoacetamide moiety is a critical feature for biological activity.

Table 1: Potential Molecular Interactions of this compound

Molecular Moiety Type of Interaction Potential Interacting Partner in a Biological Target
Adamantane Cage Hydrophobic Interaction Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in a binding pocket
Acetamide Group Hydrogen Bond Donor/Acceptor Polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine)

Elucidation of Intracellular Signaling Pathway Modulation

While direct studies on this compound's effect on signaling pathways are limited, research on structurally similar adamantane-containing oxoacetamides provides significant insights. A notable example is a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which have been shown to possess potent anti-proliferative activity against cancer cells. nih.gov

One derivative, compound 5r , was found to induce apoptosis (programmed cell death) in HepG2 human liver cancer cells. Mechanistic studies revealed that this compound triggers the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis. Furthermore, it was shown to increase the activity of caspase-3 and caspase-8 in a dose-dependent manner, with minimal effect on caspase-9. nih.gov This suggests that the apoptotic signal is initiated through the extrinsic, or death receptor-mediated, pathway, which is dependent on caspase-8 activation. nih.gov This provides a clear example of how a modification of the core 2-oxo-adamantaneacetamide structure can modulate a critical intracellular signaling pathway related to cell survival and death. nih.gov

Interaction with Specific Enzyme Active Sites and Allosteric Modulation

The 2-oxo acid structural motif present in this compound suggests a potential interaction with dehydrogenases that recognize such substrates. Phosphonate (B1237965) analogs of 2-oxo acids are known to be potent and specific inhibitors of 2-oxo acid dehydrogenases. nih.gov These analogs act as transition-state mimics, binding tightly but reversibly to the enzyme's active site where the carboxyl group would normally be decarboxylated. nih.gov This mechanism suggests that this compound could potentially inhibit specific 2-oxo acid dehydrogenases, thereby disrupting metabolic pathways.

Additionally, adamantane derivatives can function as allosteric modulators, binding to a site on a receptor or enzyme that is distinct from the primary active site to modulate its function. The adamantane moiety, combined with other functional groups, can confer the ability to interact with allosteric sites, which can lead to either positive or negative modulation of the target protein's activity. For example, a complex adamantane-containing compound has been identified as a non-competitive inhibitor of human mannose-6-phosphate (B13060355) isomerase, indicating an interaction that is not at the substrate-binding site. bindingdb.org

Table 2: Potential Enzyme Interaction Mechanisms

Interaction Type Putative Target Class Mechanism of Action
Competitive Inhibition 2-Oxo Acid Dehydrogenases The compound mimics the natural substrate, binding to the active site and preventing the normal enzymatic reaction. nih.gov
Allosteric Modulation Various Receptors/Enzymes The compound binds to an allosteric site, inducing a conformational change that alters the activity of the primary active site.

Membrane Interaction and Permeability Characteristics

A key feature influencing the pharmacological profile of a compound is its ability to cross biological membranes, such as the blood-brain barrier (BBB). The adamantane cage of this compound plays a crucial role here. Adamantane is highly lipophilic, a property that generally facilitates passage through the lipid bilayers of cell membranes. ontosight.ai

Studies have demonstrated that conjugating a 1-adamantane moiety to drugs can significantly enhance their lipophilicity and ability to penetrate the BBB. nih.gov For instance, when attached to the drug azidothymidine (AZT), the adamantane group increased brain tissue concentrations by 7- to 18-fold in animal models compared to AZT alone. nih.gov

The physicochemical properties of this compound are consistent with those known to favor BBB penetration. These generally include a molecular weight under 400 Daltons and a positive LogP value (a measure of lipophilicity). fda.gov this compound has a molecular weight of approximately 207.27 g/mol and a predicted XlogP of 0.5, fitting these criteria. uni.lu This suggests that the compound is likely to have good membrane permeability and may be capable of entering the central nervous system. nih.govfda.gov

Table 3: Physicochemical Properties Related to Permeability

Property Value for this compound Significance for Permeability
Molecular Formula C12H17NO2 -
Molecular Weight ~207.27 g/mol Below the general threshold of 400 Da, favoring BBB penetration. fda.gov

Molecular Pathways of Efficacy and Selectivity

The efficacy of this compound is a direct consequence of the molecular interactions and pathway modulations described previously. If the compound acts as an enzyme inhibitor, its efficacy would be determined by the potency of this inhibition (e.g., its IC50 or Ki value) and the importance of the inhibited enzyme in a given physiological or pathological process. nih.gov For example, the efficacy of the related compound 5r in killing cancer cells is a direct result of its ability to activate the caspase-8-dependent apoptotic pathway. nih.gov

Selectivity is determined by the differential affinity of the compound for its intended biological target versus other proteins. The unique three-dimensional structure conferred by the rigid adamantane scaffold, combined with the specific hydrogen-bonding pattern of the oxoacetamide group, creates a distinct pharmacophore. This structural arrangement allows for selective binding to a target protein that has a complementary binding pocket. The selectivity of phosphonate analogs for their cognate dehydrogenases demonstrates that small changes in the inhibitor's structure can dramatically alter which isoenzyme is targeted. nih.gov Therefore, the specific geometry and electronic properties of this compound are the ultimate determinants of its binding selectivity and, consequently, its specific biological effects.

Preclinical Pharmacokinetic and Metabolic Profile of 2 Oxo 1 Adamantaneacetamide in Animal Models

Absorption and Distribution Studies in Relevant Animal Species

Specific studies detailing the absorption and distribution of 2-Oxo-1-adamantaneacetamide in animal models such as rats, mice, or dogs have not yet been published. Generally, the incorporation of an adamantane (B196018) group into a molecule enhances its lipophilicity, which can facilitate its passage across biological membranes and influence its distribution into various tissues. scispace.compensoft.net

It is anticipated that future studies will utilize standard methodologies to characterize these parameters. This would involve administering the compound to animal models and subsequently measuring its concentration in plasma and various tissues over time.

Table 1: Projected Key Pharmacokinetic Parameters for this compound in Animal Models

ParameterDescriptionAnticipated Significance for this compound
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.The lipophilic nature of the adamantane moiety may lead to good oral absorption, though this can be influenced by the acetamide (B32628) group.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A high Vd would be expected if the compound distributes extensively into tissues, a common characteristic of lipophilic drugs. nih.gov
Time to Maximum Concentration (Tmax) The time at which the maximum plasma concentration of a drug is observed.This will depend on the rate of absorption.
Maximum Concentration (Cmax) The maximum plasma concentration of a drug.A key parameter in assessing the extent of absorption.

Note: The table above is predictive and awaits experimental verification.

Metabolism Pathways and Metabolite Identification in Animal Models

While specific metabolic pathways for this compound have not been elucidated, the metabolism of other adamantane-containing compounds has been studied, providing a likely roadmap for its biotransformation. nih.govnih.gov

Hepatic Metabolism

The liver is expected to be the primary site of metabolism for this compound. The metabolic processes are likely to involve Phase I and Phase II reactions.

Phase I Metabolism: The adamantane cage is known to be a target for oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov The most probable metabolic transformation would be hydroxylation at one of the tertiary bridgehead carbons of the adamantane ring. nih.gov The presence of the oxo group at the 2-position may influence the regioselectivity of this hydroxylation.

Phase II Metabolism: Following Phase I hydroxylation, the resulting hydroxylated metabolites could undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Other Metabolic Transformations

Besides hepatic metabolism, other tissues might contribute to the biotransformation of this compound. The amide linkage in the acetamide side chain could be susceptible to hydrolysis by amidase enzymes present in various tissues, leading to the formation of 1-amino-2-oxoadamantane and acetic acid.

Table 2: Predicted Major Metabolites of this compound in Animal Models

Putative MetaboliteProposed Metabolic Pathway
Hydroxylated this compoundCytochrome P450-mediated oxidation of the adamantane ring
Glucuronide conjugate of hydroxylated metaboliteUDP-glucuronosyltransferase-mediated conjugation
1-Amino-2-oxoadamantaneAmidase-mediated hydrolysis of the acetamide group

Note: This table represents predicted metabolites based on the metabolism of similar compounds and requires confirmation through in vitro and in vivo studies.

Excretion Routes and Clearance Mechanisms

The primary route of excretion for metabolites of this compound is expected to be through the urine, following metabolic conversion to more water-soluble forms. nih.gov The rate of clearance will be dependent on the efficiency of both metabolism and renal excretion. For other adamantane-containing drugs, renal excretion of both the parent drug and its metabolites has been observed. nih.gov

Future studies will need to quantify the amount of the parent compound and its metabolites in urine and feces to determine the primary route and rate of excretion.

Interdisciplinary Research Perspectives and Emerging Applications

Integration of 2-Oxo-1-adamantaneacetamide into Novel Drug Delivery Systems (as a component or scaffold)

The adamantane (B196018) moiety is extensively utilized in the design and synthesis of new drug delivery systems. nih.gov The unique structural and chemical properties of adamantane, such as its high lipophilicity and stable cage structure, provide significant opportunities for its use as a scaffold or component in various carrier systems. mdpi.comnih.gov Consequently, this compound is well-positioned to serve as a key element in the construction of advanced drug delivery platforms.

The adamantyl group can be incorporated into drug delivery systems in two primary ways: as a building block for covalently linked structures like dendrimers, or as a lipophilic anchor in self-assembled supramolecular systems such as liposomes and cyclodextrin (B1172386) complexes. nih.gov

Liposomes: The lipophilic nature of the adamantane cage allows it to act as an effective anchor within the lipid bilayer of liposomes. nih.gov By functionalizing the acetamide (B32628) group of this compound with targeting ligands or therapeutic payloads, it is possible to create decorated liposomes for targeted drug delivery. This approach leverages the adamantane core to secure attached molecules to the liposome (B1194612) surface, which can then interact with specific cellular receptors. mdpi.com

Cyclodextrins (CDs): The adamantane cage fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a highly stable host-guest inclusion complex. nih.gov This strong and specific interaction can be exploited to create drug delivery systems based on supramolecular assembly. This compound, when linked to a drug, can form a complex with CD-modified polymers or nanoparticles, enabling controlled release and improved drug solubility. nih.gov

Dendrimers and Polymers: The adamantane core can serve as a multifunctional scaffold for the synthesis of star-shaped polymers and dendrimers. researchgate.net The functional groups on this compound can be used as initiation points for polymerization or as attachment sites for multiple drug molecules, leading to carriers with high drug loading capacity. researchgate.net

The integration of the this compound scaffold into these systems can enhance the pharmacokinetic properties of drugs by protecting them from metabolic degradation and improving their distribution in the bloodstream. mdpi.com

Drug Delivery SystemRole of Adamantane ScaffoldKey AdvantagesPotential Application
LiposomesLipophilic membrane anchorStable anchoring of targeting ligands or drugs to the liposome surface. mdpi.comnih.govTargeted cancer therapy
Cyclodextrin ComplexesHigh-affinity guest moleculeForms strong, non-covalent host-guest complexes for controlled release and enhanced solubility. nih.govImproved bioavailability of poorly soluble drugs
Dendrimers/PolymersMultifunctional core/scaffoldCreation of carriers with high drug-loading capacity and defined architecture. researchgate.netMultivalent drug presentation

Utility as Chemical Biology Probes for Target Validation

Chemical probes are essential tools in chemical biology for dissecting cellular pathways and validating novel drug targets. The adamantane scaffold is well-suited for the design of such probes due to its rigid structure, which allows for the precise spatial orientation of appended functional groups. nih.gov Furthermore, its derivatives have been successfully developed as chemiluminescent and fluorescent probes. researchgate.net

The this compound structure can be systematically modified to create highly specific molecular probes. The acetamide nitrogen provides a convenient handle for attaching various functional moieties, including:

Reporter Tags: Fluorophores or biotin (B1667282) can be attached for visualization and affinity purification of target proteins.

Photo-affinity Labels: Groups like diazirines can be incorporated to enable covalent cross-linking to the target protein upon photoactivation, facilitating target identification.

Reactive Groups: Electrophilic "warheads" can be added to enable covalent binding to specific residues within a protein's active site.

A key example highlighting the potential of this scaffold is the development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as molecular probes for the excitatory amino acid transporter 2 (EAAT2). nih.gov These probes, which share the 2-oxo-acetamide core structure, were used to directly measure interactions with EAAT2 and enable non-invasive imaging of the transporter's expression via Positron Emission Tomography (PET). nih.gov This demonstrates that the scaffold can be adapted to create high-affinity, specific probes for challenging biological targets. The development of such probes based on this compound could provide invaluable tools for validating new drug targets and understanding their mechanism of action.

Probe TypeFunctional Moiety on Adamantane ScaffoldApplication in Target ValidationExample Target Class
Affinity-Based ProbesBiotin, clickable tags (alkynes/azides)Identification and pull-down of target proteins from cell lysates.Enzymes, Receptors
Fluorescent ProbesFluorophores (e.g., fluorescein, rhodamine)Visualization of target localization and dynamics in living cells via microscopy.Ion Channels, Transporters
Photo-affinity ProbesDiazirines, benzophenonesCovalent labeling and unambiguous identification of direct binding partners.GPCRs, Kinases
Radiolabeled ProbesRadioisotopes (e.g., 18F, 131I)In vivo imaging of target expression and occupancy using PET or SPECT. nih.govNeurotransmitter Transporters nih.gov

Future Directions in Structure-Based Drug Design and Medicinal Chemistry Efforts

The adamantane cage is a valuable pharmacophore in modern drug design, prized for its ability to increase lipophilicity and metabolic stability, thereby enhancing a drug's pharmacokinetic profile. nih.govmdpi.com The rigid, well-defined three-dimensional structure of this compound makes it an ideal starting point for structure-based drug design, where knowledge of a target's 3D structure is used to design high-affinity ligands. nih.govnih.gov

Future medicinal chemistry efforts involving this compound are likely to focus on several key areas:

Scaffold for Fragment-Based Drug Discovery (FBDD): The adamantane core can serve as a rigid scaffold onto which small chemical fragments are placed. By orienting these fragments in precise vectors, chemists can design molecules that make optimal interactions with pockets on a protein's surface, growing fragments into potent and selective inhibitors.

Exploration of Chemical Space: The ketone and acetamide groups of this compound offer versatile handles for synthetic modification. This allows for the creation of large libraries of derivatives with diverse functionalities, which can be screened against a wide range of biological targets. For instance, the ketone can be converted to amines or other functional groups, while the acetamide can be N-substituted or used as a linker.

Targeting Protein-Protein Interactions (PPIs): The bulky, globular shape of the adamantane cage is well-suited to disrupting the large, flat interfaces characteristic of PPIs, which are often considered challenging targets for small molecules. By decorating the this compound scaffold with appropriate functional groups, it may be possible to design potent inhibitors of disease-relevant PPIs.

The development of adamantane derivatives as inhibitors of the sigma-2 receptor highlights the utility of this scaffold in generating ligands for specific targets. nih.gov By using the adamantane core, researchers can create rigid molecules with defined orientations, facilitating computational modeling and prediction of binding modes within a target's active site. nih.gov This synergy between computational design and synthetic chemistry will be crucial for advancing this compound derivatives as next-generation therapeutics.

Medicinal Chemistry StrategyRole of this compoundDesired OutcomeRelevant Therapeutic Area
Structure-Based Drug DesignRigid scaffold for positioning pharmacophoric groups. nih.govIncreased potency and selectivity for the target protein.Oncology, Infectious Diseases
Fragment-Based ScreeningCore structure for linking and growing low-affinity fragments.Novel inhibitors with optimized ligand efficiency.Enzyme Inhibition
Pharmacokinetic OptimizationLipophilic and metabolically stable core. nih.govImproved oral bioavailability and longer half-life.CNS disorders, Metabolic diseases
Targeting Protein-Protein InteractionsBulky, three-dimensional scaffold to disrupt interfaces.Development of inhibitors for challenging drug targets.Autoimmune diseases, Virology

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-1-adamantaneacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of adamantane derivatives often involves coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases like DIPEA (Diisopropylethylamine) in polar aprotic solvents (e.g., DMF) at room temperature . Optimization may include adjusting reaction time (e.g., overnight) and stoichiometric ratios of reactants. For example, in morpholinone core derivatives, sodium borohydride (NaBH3CN) was used for reductive amination under mild conditions (rt, 1 h) .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular weight and structural assignments. For example, PubChem-derived data (e.g., canonical SMILES, InChI keys) ensure consistency in structural validation . Thin-layer chromatography (TLC) or HPLC with UV detection can monitor reaction progress and purity, as described in QuEChERS sample preparation workflows .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

  • Methodological Answer : Solubility profiling should be conducted in solvents like DMSO, methanol, and aqueous buffers (pH 4–9) at controlled temperatures (e.g., 25°C and 37°C). Stability studies may involve accelerated degradation tests (e.g., exposure to light, heat, or oxidative conditions) followed by HPLC analysis. Refer to EPA DSSTox guidelines for environmental stability assessments .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during structural elucidation of adamantane derivatives?

  • Methodological Answer : Cross-validation using complementary techniques (e.g., X-ray crystallography for solid-state confirmation, 2D NMR for stereochemical assignments) is critical. Computational methods (DFT calculations, molecular docking) can reconcile discrepancies between experimental and theoretical spectra . For instance, HY-W016473 (adamantane-carboxylic acid) required rigorous validation of its molecular weight (180.25 g/mol) and CAS registry (828-51-3) to ensure accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's biological activity?

  • Methodological Answer : SAR studies should systematically modify functional groups (e.g., acetamide side chains, adamantane substituents) and assess their impact on target binding (e.g., enzyme inhibition assays). For example, derivatives of N-(adamantan-1-yl)-2-(2,6-dichlorophenyl)acetamide were tested for bioactivity using in vitro models . Dose-response curves and IC50 values should be quantified using standardized protocols (e.g., MTT assays for cytotoxicity) .

Q. What methodologies are effective for analyzing data inconsistencies in pharmacokinetic studies of adamantane-based compounds?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability in pharmacokinetic parameters (e.g., Cmax, t½). Use Bayesian statistical frameworks to integrate prior data (e.g., from HY-W016473 safety profiles) . Contradictions in metabolic stability data can be addressed via hepatic microsome assays across species (e.g., human, rat) to identify species-specific metabolism .

Safety and Compliance

Q. What are the first-aid protocols for accidental exposure to this compound during laboratory handling?

  • Methodological Answer : Immediate measures include:

  • Inhalation : Relocate to fresh air; administer CPR if necessary .
  • Skin contact : Rinse with soap/water for ≥15 minutes; remove contaminated clothing .
  • Eye exposure : Flush with water for 15 minutes using an eyewash station .
  • Ingestion : Rinse mouth with water; do NOT induce vomiting .
    • Always consult safety data sheets (SDS) from MedChemExpress for compound-specific hazards .

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